molecular formula C22H23N3 B13243941 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline

2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline

Cat. No.: B13243941
M. Wt: 329.4 g/mol
InChI Key: LIQXTMGXZMKQIS-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline is a complex organic compound with a molecular formula of C22H23N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with 4-phenylcyclohexanone in the presence of hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hydrazone intermediate, which then cyclizes to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Methylquinoline: A simpler derivative with similar chemical properties.

    4-Phenylquinoline: Another derivative with potential bioactivity.

Uniqueness

2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazone linkage and phenylcyclohexylidene moiety contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine

InChI

InChI=1S/C22H23N3/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-10,15,18H,11-14H2,1H3,(H,23,25)

InChI Key

LIQXTMGXZMKQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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